2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-17-6-7-18(9)12(19)10-4-2-3-5-11(10)13(14,15)16/h2-5,9,17H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQOYIQRGZBDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 1 2 Trifluoromethyl Benzoyl Piperazine and Its Analogues
Precursor Synthesis and Starting Material Considerations
The successful synthesis of the target compound is critically dependent on the efficient preparation of its constituent building blocks: 2-methylpiperazine (B152721) and an activated form of 2-(trifluoromethyl)benzoic acid.
2-Methylpiperazine is a crucial intermediate, and several methods for its synthesis have been reported. A novel, single-step approach involves the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine. iitm.ac.in This method utilizes semiconductor-zeolite composite catalysts under UV irradiation, offering an environmentally friendly route. iitm.ac.in The choice of catalyst is critical, with a 5 wt% TiO₂–Hβ composite demonstrating the highest yield of 2-methylpiperazine. iitm.ac.in
A more traditional and high-yielding method is the debenzylation of a protected precursor. For instance, 1-benzyl-3-methylpiperazine (B130311) can be hydrogenated using a 5% Palladium on carbon (Pd/C) catalyst. chemicalbook.com This reaction is typically carried out under hydrogen gas and results in a quantitative yield of 2-methylpiperazine (approximately 99% or higher). chemicalbook.com For applications requiring stereospecificity, methods for preparing enantiomerically pure (R)- and (S)-2-methylpiperazine have also been developed, often involving resolution with chiral reagents or synthesis from chiral starting materials. tandfonline.comresearchgate.net
Table 1: Comparative Synthesis Methods for 2-Methylpiperazine
| Method | Starting Material | Key Reagents/Catalyst | Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Photocatalytic Cyclization | N-(β-hydroxypropyl)ethylenediamine | 5 wt% TiO₂–Hβ composite | UV irradiation, Acetonitrile (B52724), O₂ stream, 12h | Highest among tested catalysts | iitm.ac.in |
| Debenzylation | 1-Benzyl-3-methylpiperazine | 5% Pd/C, H₂ | Water, 40°C, 6h, H₂ ventilation | Quantitative (~99%) | chemicalbook.com |
The acylating agent, 2-(trifluoromethyl)benzoyl chloride, is most commonly prepared from 2-(trifluoromethyl)benzoic acid. echemi.comchemicalbook.com This conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. One established method involves refluxing the benzoic acid with thionyl chloride (SOCl₂), often at temperatures around 80°C, to yield the desired product after distillation. echemi.com
An alternative and highly efficient method employs oxalyl chloride in a suitable solvent like dichloromethane (B109758). chemicalbook.com The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF) and can proceed at room temperature, typically reaching completion within an hour to provide a quantitative yield of 2-(trifluoromethyl)benzoyl chloride. chemicalbook.com The resulting acyl chloride is often used directly in the subsequent acylation step without extensive purification. chemicalbook.com
Table 2: Synthesis of 2-(Trifluoromethyl)benzoyl Chloride
| Reagent | Solvent | Catalyst | Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat (reagent as solvent) | None | Reflux, 80°C, 10h | High (purified by distillation) | echemi.com |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | N,N-dimethylformamide (DMF) | Room Temperature, 1h | Quantitative (100%) | chemicalbook.com |
Direct Acylation and Amidation Approaches
The core reaction for forming the target molecule is the creation of an amide bond between the piperazine (B1678402) nitrogen and the benzoyl carbonyl carbon.
The formation of 2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine is achieved through the nucleophilic acylation of 2-methylpiperazine with 2-(trifluoromethyl)benzoyl chloride. ambeed.com In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. ijpsr.com The reaction is typically performed in an inert aprotic solvent, such as dichloromethane, to prevent unwanted side reactions. ijpsr.com A key component of this reaction is the inclusion of a tertiary amine base, like triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. ijpsr.com
Optimizing the acylation reaction is crucial for maximizing the yield of the desired mono-acylated product and minimizing the formation of byproducts, particularly the di-acylated piperazine. A primary strategy to ensure mono-acylation is to control the stoichiometry of the reactants. nih.gov Using a significant excess of the piperazine derivative relative to the acyl chloride can statistically favor the formation of the mono-substituted product. nih.gov
Alternatively, a protecting group strategy can be employed. For example, using a starting material like 1-Boc-3-methylpiperazine ensures that acylation can only occur at the unprotected nitrogen. The Boc (tert-butyloxycarbonyl) group can then be removed in a subsequent step. The choice of solvent can also influence reaction efficiency, with acetonitrile and dichloromethane being common options. nih.gov Reaction temperature is another parameter that can be adjusted to control the reaction rate and selectivity.
Table 3: Factors for Optimizing Mono-Acylation of Piperazines
| Parameter | Objective | Common Approaches | Rationale |
|---|---|---|---|
| Stoichiometry | Prevent di-acylation | Use excess piperazine (e.g., 2-10 equivalents) or a mono-protected piperazine (e.g., N-Boc). | Excess diamine increases the probability of an acyl chloride molecule reacting with an unreacted piperazine. A protecting group physically blocks the second reaction site. nih.gov |
| Base | Neutralize HCl byproduct | Add ≥1 equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA). | Scavenges the acid produced, preventing protonation of the piperazine starting material and driving the reaction to completion. ijpsr.com |
| Solvent | Ensure solubility and inertness | Screen aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (B95107) (THF). | The optimal solvent can improve reaction rates and yields by ensuring all reactants remain in solution. nih.gov |
| Temperature | Control reaction rate | Typically run at 0°C to room temperature. | Lower temperatures can help control exothermic reactions and improve selectivity. |
Strategies for Methyl Substitution on the Piperazine Ring
While starting with 2-methylpiperazine is the most direct route, advanced synthetic strategies allow for the introduction of the methyl group directly onto a pre-formed piperazine ring. These methods often involve the C-H functionalization of a protected piperazine. mdpi.com
A prominent strategy is the direct C-H lithiation of an N-Boc-protected piperazine. mdpi.com This is achieved by treating the N-Boc-piperazine with a strong base, such as s-butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine (B7772259) for asymmetric synthesis. mdpi.comwhiterose.ac.uk This deprotonation occurs at the carbon adjacent to the nitrogen, creating a lithiated intermediate. This intermediate can then be "trapped" by an electrophile. For the synthesis of the 2-methyl derivative, a methylating agent like methyl iodide is added to the reaction mixture, which installs the methyl group at the C2 position of the piperazine ring. whiterose.ac.uk This approach offers a powerful, albeit more complex, alternative for constructing substituted piperazine cores. mdpi.com
Stereoselective Introduction of the Methyl Group
Achieving the desired stereochemistry at the C2 position of the piperazine ring is crucial for developing chiral analogues. Several strategies have been developed for the synthesis of enantiopure 2-methylpiperazine.
One common approach is classical resolution , where the racemic 2-methylpiperazine is treated with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. researchgate.net An efficient optical resolution of 2-methylpiperazine, for instance, can be achieved by complex formation with chiral host compounds. researchgate.net
Alternatively, synthesis from chiral precursors provides a direct route to the enantiopure product. For example, enantiopure α-methyl piperazine has been synthesized from a pyrazine (B50134) precursor, which, after a series of steps including reaction with benzylamine (B48309) and reduction with lithium aluminum hydride, yields the desired product in good yield. whiterose.ac.uk
Asymmetric synthesis offers more elegant and efficient methods. These include:
Asymmetric Lithiation-Trapping: This method utilizes a strong organolithium base, such as s-BuLi, in the presence of a chiral ligand like (–)-sparteine or a (+)-sparteine surrogate to deprotonate the carbon alpha to the nitrogen in an N-Boc protected piperazine. mdpi.comwhiterose.ac.uk The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile to yield an enantiomerically enriched α-substituted piperazine. whiterose.ac.uk
Intramolecular Cyclization: Strategies such as the intramolecular Mitsunobu reaction or enantiospecific triflate alkylation can be employed to set the required stereochemistry during the ring-forming step. researchgate.net Another approach involves the stereoselective catalytic reductive cyclization of dioximes, which predominantly yields 2,6-cis-isomers of substituted piperazines. nih.gov
Table 1: Comparison of Stereoselective Synthesis Methods for 2-Methylpiperazine
| Method | Description | Key Reagents/Steps | Advantages | Reference |
|---|---|---|---|---|
| Classical Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Chiral acids/bases | Technically straightforward for large-scale separation. | researchgate.net |
| Asymmetric Lithiation | Enantioselective deprotonation of an N-Boc piperazine followed by electrophilic trapping. | s-BuLi, (–)-sparteine | Provides access to a variety of enantiopure α-functionalized piperazines. | mdpi.comwhiterose.ac.uk |
| Mitsunobu Cyclization | An intramolecular cyclization strategy to form the chiral piperazine ring. | DEAD, PPh3 | Builds the chiral center during ring formation. | researchgate.net |
| Reductive Cyclization of Dioximes | Stereoselective catalytic hydrogenation of dioxime precursors to form the piperazine ring. | H2, Pd/C or Ra-Ni | High stereoselectivity for cis-isomers. | nih.gov |
Post-Cyclization Methylation Techniques
Introducing a methyl group onto a pre-formed piperazine ring at a carbon atom is a direct C-H functionalization approach. nih.gov This strategy is attractive but challenging due to the presence of two nitrogen atoms, which can lead to side reactions or inhibit catalyst activity. mdpi.comencyclopedia.pub The most straightforward method for synthesizing α-carbon-substituted piperazines involves the selective activation and functionalization of an existing C–H bond. nih.gov
A key strategy for this transformation is α-lithiation and trapping . In this method, an N-protected piperazine (typically with a Boc group) is treated with a strong base like s-butyllithium to generate a lithiated intermediate at the carbon adjacent to the nitrogen. This nucleophilic species can then be quenched with a methylating agent, such as methyl iodide, to install the methyl group. The success of this reaction often depends on the careful choice of the protecting group and reaction conditions to control the regioselectivity of the deprotonation. nih.govwhiterose.ac.uk
Alternative Synthetic Pathways and Advanced Coupling Reactions
Beyond the direct construction of the 2-methylpiperazine core, other methodologies provide versatile entries into the broader class of substituted piperazine analogues.
Reductive Amination Routes to Piperazine Derivatives
Reductive amination is a powerful and widely used method for forming C-N bonds and is frequently employed in the synthesis of piperazine-containing pharmaceuticals. mdpi.com This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
In the context of piperazine synthesis, intramolecular reductive amination can be used to form the heterocyclic ring. researchgate.net More commonly, it is used to introduce substituents onto the piperazine scaffold. For example, the synthesis of the CDK 4/6 inhibitor Abemaciclib involves a reductive amination step between 6-bromonicotinaldehyde (B16785) and N-ethylpiperazine using sodium triacetoxyborohydride (B8407120). mdpi.com This mild reducing agent is frequently used for such transformations. nih.gov Tandem reactions that begin with a reductive amination step have also been developed to create substituted piperazin-2-ones, which are direct precursors to piperazines. nih.gov
Chemo- and Regioselective Functionalization Strategies
Given the two distinct nitrogen atoms in the 2-methylpiperazine core, achieving chemo- and regioselectivity during functionalization is paramount. To synthesize the target molecule, this compound, the acylation must occur specifically at the N1 nitrogen, which is adjacent to the methyl-substituted carbon.
The standard approach to achieve this selectivity involves an N-protection strategy . The N4 nitrogen, being less sterically hindered, is typically protected first with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. With the N4 position blocked, the subsequent acylation with 2-(trifluoromethyl)benzoyl chloride will occur regioselectively at the N1 position. The final step involves the removal of the protecting group to yield the desired product.
Advances in direct C-H functionalization also offer powerful strategies for regioselective modification. mdpi.com Photoredox catalysis, for example, can generate an α-amino radical from an N-protected piperazine under mild conditions. mdpi.comnih.gov This radical can then couple with various partners, allowing for the selective introduction of aryl or vinyl groups at the carbon atom adjacent to the nitrogen. nih.gov These methods represent a significant step forward in creating structural diversity in piperazine-containing compounds. nih.gov
Functionalization and Derivatization Beyond the Core Structure
Further modification of the parent structure can be achieved by introducing substituents onto the phenyl ring of the benzoyl moiety.
Introduction of Additional Substituents on the Phenyl Ring
The most practical approach to introduce substituents on the phenyl ring is to utilize a pre-functionalized benzoic acid derivative during the acylation step. The synthesis would start with a substituted 2-(trifluoromethyl)benzoic acid, which is then converted to its corresponding acyl chloride or activated with a coupling agent before being reacted with N4-protected 2-methylpiperazine.
The synthesis of these substituted benzoic acids relies on standard electrophilic aromatic substitution (EAS) or other aromatic functionalization reactions. The directing effects of the existing substituents—the electron-withdrawing carboxylic acid and trifluoromethyl groups—must be considered. Both are meta-directing and deactivating, meaning that new electrophilic substituents will primarily be introduced at the C4 and C6 positions of the phenyl ring.
Table 2: Potential Aromatic Substitution Reactions on 2-(Trifluoromethyl)benzoic Acid
| Reaction | Reagents | Expected Major Product Position(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 4-Nitro and 6-Nitro |
| Halogenation (e.g., Bromination) | Br2, FeBr3 | 4-Bromo and 6-Bromo |
| Sulfonation | Fuming H2SO4 | 4-Sulfo and 6-Sulfo |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl3 or RCOCl/AlCl3 | Generally not effective due to strong deactivation of the ring. |
This approach allows for the synthesis of a wide array of analogues where the electronic and steric properties of the benzoyl moiety are systematically varied to explore structure-activity relationships.
Modifications at the Piperazine Nitrogen (N4) Position
The secondary amine at the N4 position of the this compound scaffold serves as a critical handle for synthetic modification, allowing for the introduction of a diverse array of substituents. These modifications are instrumental in modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of the parent compound. Standard organic chemistry transformations, including N-alkylation and N-acylation, are commonly employed to achieve these structural variations.
N-alkylation is a frequently utilized method for introducing alkyl groups onto the N4 nitrogen. This can be accomplished through several synthetic routes. One common approach involves the reaction of the parent piperazine with an appropriate alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide byproduct. Another powerful technique is reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method is particularly useful for introducing more complex alkyl substituents. For instance, reductive amination with formaldehyde (B43269) can be used to install a methyl group at the N4 position. nih.gov
N-acylation of the piperazine nitrogen introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This transformation is typically achieved by reacting the piperazine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the acid byproduct.
The following table summarizes various synthetic methods for the modification of piperazine analogues at the N4 position, which are applicable to this compound.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, MeCN) | N4-Alkylpiperazine | General Method |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | N4-Alkylpiperazine | nih.gov |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et₃N, DIPEA), Solvent (e.g., DCM) | N4-Acylpiperazine | General Method |
Derivatization for Advanced Research Probes
The structural versatility of the this compound core makes it an attractive scaffold for the development of advanced research probes, particularly for molecular imaging techniques like Positron Emission Tomography (PET). The synthesis of such probes involves the introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule.
For the development of PET radioligands, a suitable precursor molecule is first synthesized, which can then be radiolabeled in the final step. The N4 position of the piperazine ring is an ideal site for the introduction of the radiolabel, as it is often synthetically accessible and less likely to interfere with the biological target binding of the pharmacophore.
One common strategy for introducing ¹¹C is through N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This reaction is typically carried out on a precursor containing a free secondary amine at the N4 position. The reaction is usually rapid, which is crucial given the short half-life of ¹¹C (approximately 20.4 minutes). nih.govnih.gov
For the introduction of ¹⁸F, which has a longer half-life of approximately 109.8 minutes, a common method is nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a halogen) with [¹⁸F]fluoride. A precursor molecule bearing such a leaving group, often at the terminus of an alkyl chain attached to the N4 nitrogen, is required for this radiofluorination step. nih.govresearchgate.net Reductive alkylation using a ¹⁸F-labeled aldehyde, such as 4-[¹⁸F]fluorobenzaldehyde, is another viable method for introducing the radioisotope. researchgate.net
The following table outlines derivatization strategies for creating advanced research probes from piperazine-based scaffolds, which can be adapted for this compound.
| Probe Type | Radionuclide | Synthetic Strategy | Precursor | Radiolabeling Reagent | Reference |
| ¹¹C-labeled PET tracer | ¹¹C | N-Methylation | N4-desmethyl analogue | [¹¹C]CH₃I or [¹¹C]CH₃OTf | nih.govnih.gov |
| ¹⁸F-labeled PET tracer | ¹⁸F | Nucleophilic Substitution | N4-alkyl-leaving group (e.g., tosylate) | [¹⁸F]F⁻ | nih.gov |
| ¹⁸F-labeled PET tracer | ¹⁸F | Reductive Alkylation | N4-unsubstituted piperazine | 4-[¹⁸F]fluorobenzaldehyde | researchgate.net |
These derivatization approaches enable the non-invasive in vivo study of biological targets and pathways associated with the this compound pharmacophore, providing valuable tools for drug discovery and development.
Reactions at the Piperazine Nitrogen Atoms
The piperazine ring in this compound contains two nitrogen atoms with distinct chemical environments. The nitrogen at position 1 (N1) is part of an amide linkage, while the nitrogen at position 4 (N4) is a secondary amine. This difference profoundly impacts their reactivity.
Electrophilic Reactivity of the Nitrogen Centers
The two nitrogen atoms exhibit markedly different reactivities towards electrophiles. The N1 atom is directly bonded to the electron-withdrawing 2-(trifluoromethyl)benzoyl group. The resonance delocalization of the nitrogen lone pair into the carbonyl group significantly reduces its nucleophilicity and basicity. Consequently, this amide nitrogen is largely unreactive towards electrophiles under normal conditions.
In contrast, the N4 atom is a secondary amine and represents the primary nucleophilic and basic center in the molecule. Its lone pair of electrons is readily available for reaction with a wide range of electrophiles. Protonation occurs readily at this site, and it is the principal point of attack for alkylating agents, acylating agents, and other electrophilic species. The presence of the methyl group at the C2 position introduces some steric hindrance, which may modulate the rate of reaction compared to unsubstituted N-benzoylpiperazine, but it does not prevent reaction at the N4 position.
Nucleophilic Substitutions and Alkylation Reactions
The N4 nitrogen of the piperazine ring is an effective nucleophile, readily participating in substitution and addition reactions. N-alkylation is a common transformation for N-substituted piperazines and can be accomplished through several methods.
One of the most direct methods is nucleophilic substitution with alkyl halides (e.g., alkyl chlorides, bromides) or sulfonates (e.g., tosylates, mesylates). These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction's efficiency. The addition of iodide salts, such as NaI or KI, can facilitate the reaction with alkyl chlorides or bromides through the Finkelstein reaction.
Another important method for introducing alkyl groups is reductive amination. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for synthesizing a diverse range of N-substituted derivatives.
Below is a table summarizing typical conditions for N-alkylation reactions of related piperazine derivatives, which are applicable to this compound.
Table 1: Representative Conditions for N-Alkylation of Piperazine Derivatives
| Reaction Type | Electrophile | Reagents/Catalyst | Solvent | General Conditions | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | Acetonitrile, DMF | Heating may be required | |
| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') | NaBH(OAc)₃ or NaBH₃CN | Dichloroethane (DCE), Methanol | Room temperature | |
| Michael Addition | α,β-Unsaturated Carbonyl | None or mild base | Various polar solvents | Generally mild conditions |
Reactions Involving the Amide Linkage
The amide bond is a robust functional group, central to the structure of this compound. Its reactivity is generally characterized by resistance to cleavage, though it can undergo reactions under specific conditions.
Hydrolysis and Transamidation Studies
Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a fundamental reaction, though it typically requires harsh conditions. The hydrolysis of the amide linkage in this compound would yield 2-methylpiperazine and 2-(trifluoromethyl)benzoic acid. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄ and heat), the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., concentrated NaOH and heat), the hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon directly. This process is generally slower than ester hydrolysis due to the lower electrophilicity of the amide carbonyl.
The electron-withdrawing nature of the ortho-trifluoromethyl group on the benzoyl ring likely increases the electrophilicity of the carbonyl carbon, potentially making the amide bond more susceptible to nucleophilic attack compared to an unsubstituted N-benzoylpiperazine. However, steric hindrance from the ortho-substituent could counteract this electronic effect. The pH-rate profile for the hydrolysis of similar N-benzoyl derivatives typically shows regions of acid catalysis, base catalysis, and a pH-independent (water-catalyzed) reaction at intermediate pH values.
Transamidation, the conversion of one amide into another by reaction with an amine, is a challenging but valuable transformation. Due to the stability of the amide bond, these reactions often require catalysts or harsh, solvent-free "melt" conditions, especially with weakly nucleophilic amines. For this compound, a transamidation reaction would involve an incoming amine displacing the 2-methylpiperazine moiety. Metal-free protocols have been developed for related compounds, such as N-acyl-glutarimides, which rely on inherent strain or activation of the amide bond to proceed under milder conditions.
Stability and Degradation Pathways
The primary pathway for the chemical degradation of this compound under physiological or environmental conditions is expected to be hydrolysis of the amide bond. Amide groups are considerably more stable to hydrolysis than esters under normal physiological conditions. The stability is influenced by pH and temperature, with degradation rates increasing at pH extremes and higher temperatures.
In addition to hydrolysis, other degradation pathways for piperazine-containing drugs can include oxidation. The piperazine ring itself can be metabolically degraded, for instance, through hydroxylation of the aromatic ring or cleavage of the piperazine ring structure. The trifluoromethyl group is generally very stable and resistant to degradation.
Reactivity of the Trifluoromethylbenzoyl Moiety
The 2-(trifluoromethyl)benzoyl group has distinct reactivity patterns related to both the trifluoromethyl (CF₃) group and the aromatic ring.
The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has two main consequences for the aromatic ring's reactivity:
Electrophilic Aromatic Substitution (EAS): The CF₃ group strongly deactivates the benzene (B151609) ring towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). It withdraws electron density from the ring, making it less nucleophilic. Furthermore, it acts as a meta-director for any potential substitution, as the meta-position is the least deactivated.
Nucleophilic Aromatic Substitution (SNAr): While electron-withdrawing groups typically activate aromatic rings towards SNAr, this reaction is generally difficult on benzene rings unless there is a good leaving group (like a halide) present and additional activation, usually from nitro groups positioned ortho or para to the leaving group. The trifluoromethyl group alone is generally not sufficient to promote SNAr on a benzene ring that lacks a suitable leaving group.
The carbon-fluorine bonds in the CF₃ group are exceptionally strong and are generally unreactive under common synthetic conditions. Hydrolysis of a trifluoromethyl group to a carboxylic acid is possible but requires harsh conditions, such as strong bases. Reactions involving nucleophilic attack on the fluorine atoms are rare.
Reactions of the Trifluoromethyl Group (e.g., Defluorination, Trifluoromethylation)
The trifluoromethyl (-CF3) group is generally considered to be one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond. However, under specific and often harsh reaction conditions, it can participate in transformations such as defluorination.
Defluorination:
Protolytic defluorination of trifluoromethyl-substituted arenes can occur in the presence of superacids like trifluoromethanesulfonic acid (CF3SO3H). nih.gov For instance, the reaction of trifluoromethyl-substituted arenes with benzene in CF3SO3H can lead to the formation of diaryl ketones. nih.gov This transformation is believed to proceed through the formation of a benzylic carbocation upon protonation of a fluorine atom and subsequent loss of hydrogen fluoride (B91410) (HF). nih.gov While direct studies on this compound are not prevalent, it is plausible that the trifluoromethyl group on the benzoyl ring could undergo a similar transformation under strongly acidic conditions, potentially leading to the formation of a difluoro- or monofluorobenzoyl derivative.
Another potential pathway for the transformation of the trifluoromethyl group is through the formation of an acyl fluoride intermediate. The conversion of carboxylic acids to trifluoromethyl groups using reagents like sulfur tetrafluoride (SF4) is thought to proceed via such an intermediate. Conversely, the transformation of a trifluoromethyl group back to a carboxylic acid functionality can also occur under certain hydrolytic conditions, often preceded by a defluorination step.
Trifluoromethylation:
While the focus here is on reactions of the trifluoromethyl group, it is worth noting that the synthesis of trifluoromethylated compounds is a significant area of research. Copper-mediated N-trifluoromethylation of O-benzoylhydroxylamines has been developed, showcasing a method to form N-CF3 bonds. nih.gov This highlights the ongoing efforts to develop robust methods for introducing this important functional group.
The following table summarizes potential reactions of the trifluoromethyl group based on related compounds:
| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference(s) |
| Protolytic Defluorination | Superacids (e.g., CF3SO3H), Aromatic solvent (e.g., Benzene) | Diaryl ketones, Partially defluorinated derivatives | nih.gov |
| Conversion to Acyl Fluoride | Deoxyfluorinating agents (e.g., PhSF3) on the corresponding carboxylic acid | 2-(Trifluoromethyl)benzoyl fluoride | |
| Hydrolysis (under harsh conditions) | Strong acid or base, high temperatures | 2-Carboxybenzoylpiperazine derivatives | N/A |
Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution)
The benzoyl moiety of this compound is an aromatic ring and, as such, can undergo electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these reactions is directed by the existing substituents on the ring: the trifluoromethyl group and the carbonyl group of the amide linkage to the piperazine.
Both the trifluoromethyl group and the carbonyl group are electron-withdrawing and are therefore deactivating and meta-directing for electrophilic aromatic substitution. youtube.comuci.edulibretexts.org This means that incoming electrophiles will preferentially add to the positions meta to these groups. The trifluoromethyl group deactivates the ring through a strong inductive effect, while the carbonyl group deactivates it through both inductive and resonance effects.
Given the substitution pattern of the starting material, the potential sites for electrophilic attack are the C4 and C6 positions of the benzoyl ring. The directing effects of the two existing groups are synergistic in this case, both favoring substitution at these positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using a halogen (e.g., Br2, Cl2) and a Lewis acid catalyst (e.g., FeBr3, AlCl3).
Sulfonation: Using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Using an alkyl or acyl halide with a Lewis acid catalyst. However, Friedel-Crafts reactions are often not successful on strongly deactivated rings.
The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
The following table outlines expected outcomes for electrophilic aromatic substitution on the benzoyl ring:
| Reaction Type | Reagents | Expected Major Product(s) | Reference(s) |
| Nitration | HNO3, H2SO4 | 2-Methyl-1-[4-nitro-2-(trifluoromethyl)benzoyl]piperazine and/or 2-Methyl-1-[6-nitro-2-(trifluoromethyl)benzoyl]piperazine | uci.edulibretexts.org |
| Bromination | Br2, FeBr3 | 2-Methyl-1-[4-bromo-2-(trifluoromethyl)benzoyl]piperazine and/or 2-Methyl-1-[6-bromo-2-(trifluoromethyl)benzoyl]piperazine | wikipedia.org |
| Sulfonation | SO3, H2SO4 | 2-Methyl-1-[4-sulfo-2-(trifluoromethyl)benzoyl]piperazine and/or 2-Methyl-1-[6-sulfo-2-(trifluoromethyl)benzoyl]piperazine | uci.edu |
Stereochemical Outcomes and Control in Reactions
The presence of a chiral center at the C2 position of the piperazine ring in this compound introduces the element of stereochemistry into its reactions. Maintaining and controlling this stereochemistry is crucial, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications.
Diastereoselective and Enantioselective Transformations
The synthesis of chiral 2-methylpiperazine and its derivatives is a key area of research, with various strategies employed to control the stereochemical outcome. These strategies often involve the use of chiral auxiliaries, chiral pool starting materials, or asymmetric catalysis.
Diastereoselective Synthesis:
Diastereoselective approaches often involve the use of a chiral auxiliary to direct the formation of a new stereocenter. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org Diastereoselective methylation of a 2-oxopiperazine intermediate proceeded with high diastereomeric excess. rsc.org Similarly, diastereoselective intramolecular hydroamination has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org
Enantioselective Synthesis:
Catalytic enantioselective synthesis provides a more atom-economical approach to chiral piperazine derivatives. The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which can then be converted to the corresponding piperazines. nih.gov Enantioselective hydrogenation of 3-alkylidene-2,5-diketopiperazines catalyzed by a Rhodium/f-spiroPhos complex has also been shown to be an efficient method for producing chiral 2,5-diketopiperazine derivatives with high enantioselectivities. nih.gov
The following table summarizes some approaches to the stereoselective synthesis of chiral piperazine derivatives:
| Synthetic Strategy | Key Transformation | Stereochemical Control | Reference(s) |
| Chiral Auxiliary | Diastereoselective methylation of a 2-oxopiperazine | High diastereomeric excess | rsc.org |
| Asymmetric Catalysis | Enantioselective hydrogenation of 3-alkylidene-2,5-diketopiperazines | High enantiomeric excess | nih.gov |
| Asymmetric Catalysis | Asymmetric palladium-catalyzed decarboxylative allylic alkylation | High enantiomeric excess | nih.gov |
| Chiral Pool Synthesis | Synthesis from enantiopure amino acids | Control of absolute stereochemistry | researchgate.net |
Advanced Structural Characterization and Elucidation of 2 Methyl 1 2 Trifluoromethyl Benzoyl Piperazine
Vibrational and Electronic Spectroscopy for Functional Group Analysis
Vibrational and electronic spectroscopy provide critical information regarding the functional groups and conjugated systems within a molecule.
Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups. The spectrum of 2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine is characterized by specific vibrational modes. The most diagnostic of these is the carbonyl (C=O) stretching vibration of the tertiary amide. Due to the electronic influence of the nitrogen atom, this peak is expected to appear in the range of 1630–1670 cm⁻¹. This region is characteristic for N,N-disubstituted amides where resonance delocalizes the carbonyl double bond character.
Another key feature is the C-N stretching vibration of the amide, which typically appears between 1250 cm⁻¹ and 1350 cm⁻¹. The piperazine (B1678402) ring itself will exhibit a series of C-H stretching vibrations from its methylene (B1212753) and methine groups just below 3000 cm⁻¹, along with C-C and C-N stretching modes within the fingerprint region. The trifluoromethyl (CF₃) group is characterized by strong C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ range, which may overlap with other vibrations.
Table 1: Expected FTIR Absorption Frequencies
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amide C=O | Stretch | 1630 - 1670 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Amide C-N | Stretch | 1250 - 1350 |
| C-F (of CF₃) | Stretch | 1100 - 1300 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of the molecule by probing conjugated systems. The primary chromophore in this compound is the 2-(trifluoromethyl)benzoyl group. This system is expected to exhibit two main absorption bands.
The first, more intense band, typically below 250 nm, corresponds to the π → π* electronic transition of the aromatic benzene (B151609) ring. The second, weaker band, appearing at a longer wavelength (around 280-300 nm), is attributed to the n → π* transition of the carbonyl group's non-bonding electrons. The conjugation between the aromatic ring and the carbonyl group influences the precise position and intensity of these absorptions. Studies on similar benzyl (B1604629) and phenyl derivatives of piperazine confirm these characteristic electronic transitions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Conformations
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of organic molecules.
The asymmetry introduced by the methyl group on the piperazine ring, combined with hindered rotation around the amide C-N bond, makes the ¹H and ¹³C NMR spectra complex. rsc.orgnih.gov At room temperature, the piperazine signals may be broad due to conformer exchange on the NMR timescale. nih.govbeilstein-journals.org
¹H NMR: The spectrum would show four distinct protons on the aromatic ring, likely appearing as multiplets between 7.4 and 7.8 ppm, with splitting patterns dictated by their ortho, meta, and para relationships. The piperazine ring protons are expected to resonate in the aliphatic region (2.5-4.0 ppm). Due to the molecule's asymmetry, all seven piperazine protons are chemically non-equivalent and would theoretically produce distinct signals. The methyl group would appear as a doublet around 1.0-1.2 ppm, coupled to the adjacent methine proton.
¹³C NMR: The carbon spectrum would show the amide carbonyl carbon at a characteristic downfield shift of approximately 168-170 ppm. The aromatic ring would exhibit six signals, including two quaternary carbons (one attached to the carbonyl and one to the CF₃ group). The CF₃ carbon itself would appear as a quartet due to coupling with the three fluorine atoms. rsc.org The piperazine ring would show five distinct signals for its carbons, and the methyl carbon would resonate at a high-field position (around 15-20 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH (4H) | 7.40 - 7.80 (m) | 125.0 - 132.0 |
| Aromatic C-CO | - | ~135.0 |
| Aromatic C-CF₃ | - | ~128.0 (q) |
| Amide C=O | - | ~169.0 |
| CF₃ | - | ~123.0 (q) |
| Piperazine CH (at C2) | Multiplet | ~48.0 |
| Piperazine CH₂ (4H) | Multiplets | 42.0 - 55.0 |
Note: 'q' denotes a quartet due to C-F coupling. Chemical shifts are estimates based on analogous structures.
¹⁹F NMR is highly specific for fluorine-containing groups. The trifluoromethyl group in this compound is expected to produce a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum, as there are no other fluorine atoms nearby to cause coupling. Based on data from numerous 2-(trifluoromethyl)benzoyl derivatives, the chemical shift for this group is anticipated to be in the range of -58 to -62 ppm relative to an external standard like CFCl₃. rsc.orgbeilstein-journals.org This distinct signal provides unambiguous confirmation of the presence and electronic environment of the CF₃ group.
To resolve the complex and potentially overlapping signals from the piperazine ring and definitively assign all proton and carbon resonances, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the piperazine ring, showing correlations between adjacent protons (e.g., the methine proton at C2 with its neighboring methylene protons at C3). It would also confirm the coupling between the methyl group protons and the C2 proton. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the doublet at ~1.1 ppm in the ¹H spectrum would show a cross-peak to the methyl carbon signal at ~16 ppm in the ¹³C spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connectivity between different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include a cross-peak from the piperazine protons at C2 and C6 to the amide carbonyl carbon, definitively linking the piperazine ring to the benzoyl group. Correlations from the aromatic protons to the carbonyl carbon and the CF₃ carbon would further confirm the structure of the benzoyl fragment.
By combining these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Pathways
Detailed mass spectrometric analysis, including high-resolution data and specific fragmentation patterns for this compound, has not been documented in the accessible scientific literature. General fragmentation behaviors of the piperazine core and related benzoyl compounds are known, but specific pathways are unique to the complete molecular structure.
High-Resolution Mass Spectrometry (HRMS)
No published studies were found that report the precise mass of the molecular ion of this compound as determined by HRMS. This technique is crucial for confirming the elemental composition of a compound with high accuracy, but such data for this specific molecule is not publicly available.
Fragmentation Pattern Analysis for Structural Insights
There are no specific reports detailing the electron ionization (EI) or collision-induced dissociation (CID) fragmentation patterns for this compound. Analysis of mass spectra for other piperazine-containing molecules suggests that likely fragmentation would involve cleavage of the amide bond, fragmentation of the piperazine ring, and loss of the trifluoromethyl group. researchgate.netresearchgate.net However, without experimental data, a definitive fragmentation scheme cannot be established.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases and scientific literature did not yield any results for the single-crystal X-ray structure of this compound. This indicates that the solid-state conformation and intermolecular interactions have not been publicly detailed. While crystal structures for other substituted piperazine compounds exist, such as 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine nih.gov and 1-Bis(4-fluorophenyl)methyl piperazine , these are different molecules, and their crystallographic parameters cannot be attributed to the target compound.
Crystal Growth and Diffraction Data Collection
No information is available regarding the methods for growing single crystals of this compound or the subsequent collection of X-ray diffraction data.
Unit Cell Parameters and Space Group Determination
The unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group for this compound have not been determined or reported.
Molecular Conformation and Intermolecular Interactions in the Crystalline State
Without a solved crystal structure, the definitive molecular conformation, including the orientation of the 2-methylpiperazine (B152721) ring relative to the 2-(trifluoromethyl)benzoyl group, remains unknown. Furthermore, any intermolecular interactions, such as hydrogen bonds or π-stacking that stabilize the crystal lattice, have not been described.
Chiroptical Studies for Absolute Configuration Assignment
The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of pharmaceutical development and chemical research. For a molecule such as this compound, which contains a stereocenter at the second position of the piperazine ring, determining whether the methyl group is in the (R) or (S) configuration is essential. Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive methods for this purpose. biotools.ussmoldyn.org These techniques provide three-dimensional structural information based on the molecule's response to polarized light. azom.com
Circular Dichroism (CD) Spectroscopy for Chiral Information
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that provides information about the stereochemistry of a molecule. creative-proteomics.comnih.gov The technique is based on the differential absorption of left and right circularly polarized light by a chiral molecule. smoldyn.org This differential absorption, known as the Cotton effect, is observed in the vicinity of an absorption band of a chromophore within the molecule. bhu.ac.inwikipedia.org
In the case of this compound, the key chromophore is the 2-(trifluoromethyl)benzoyl group. The electronic transitions associated with this aromatic carbonyl system are expected to be sensitive to the chiral environment induced by the stereocenter in the piperazine ring. The resulting CD spectrum would display positive or negative peaks (Cotton effects) at specific wavelengths corresponding to these electronic transitions. jasco-global.comjascoeurope.com
The two enantiomers of this compound would produce mirror-image CD spectra. portlandpress.com Therefore, by comparing the experimentally measured CD spectrum with that of a reference standard of known absolute configuration, the stereochemistry of an unknown sample can be determined. Alternatively, theoretical calculations using methods like time-dependent density functional theory (TDDFT) can predict the CD spectra for both the (R) and (S) enantiomers. nih.gov The absolute configuration is then assigned by matching the experimental spectrum to the calculated one. mtoz-biolabs.com
An illustrative representation of expected CD spectral data for the enantiomers of this compound is presented below.
Hypothetical Circular Dichroism Data
| Enantiomer | Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] |
| (R)-enantiomer | 280 | +15,000 |
| (R)-enantiomer | 245 | -25,000 |
| (S)-enantiomer | 280 | -15,000 |
| (S)-enantiomer | 245 | +25,000 |
Note: This data is hypothetical and for illustrative purposes only.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light associated with the vibrational transitions of a molecule. nih.govacs.org A key advantage of VCD over CD is that all fundamental vibrational modes of a molecule can potentially be VCD active, providing a rich source of stereochemical information across a wider spectral range. americanlaboratory.com
For this compound, the VCD spectrum would exhibit a series of positive and negative bands corresponding to the various vibrational modes, such as C-H, C=O, and C-N stretching and bending frequencies. The sign and intensity of these VCD bands are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. azom.com
The standard method for determining the absolute configuration using VCD involves a comparison between the experimental spectrum and a theoretically calculated spectrum for one of the enantiomers. biotools.usamericanlaboratory.com These theoretical spectra are typically computed using density functional theory (DFT). If the experimental and calculated spectra show a good correlation in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample can be confidently assigned. nih.govschrodinger.com VCD is particularly advantageous for molecules that lack strong UV-Vis chromophores or when crystallization for X-ray analysis is not feasible. acs.orgamericanlaboratory.com
A hypothetical data table illustrating potential VCD spectral features for the enantiomers of this compound is provided below.
Hypothetical Vibrational Circular Dichroism Data
| Enantiomer | Wavenumber (cm⁻¹) | Vibrational Mode | Differential Absorbance (ΔA x 10⁻⁵) |
| (R)-enantiomer | 2950 | C-H stretch | +2.5 |
| (R)-enantiomer | 1680 | C=O stretch | -5.0 |
| (R)-enantiomer | 1320 | C-F stretch | +3.8 |
| (S)-enantiomer | 2950 | C-H stretch | -2.5 |
| (S)-enantiomer | 1680 | C=O stretch | +5.0 |
| (S)-enantiomer | 1320 | C-F stretch | -3.8 |
Note: This data is hypothetical and for illustrative purposes only.
Computational Chemistry and Molecular Modeling Studies of 2 Methyl 1 2 Trifluoromethyl Benzoyl Piperazine
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical, chemical, and biological properties. The flexibility of 2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine arises from the piperazine (B1678402) ring's ability to adopt different puckering conformations and the rotational freedom around the single bonds connecting the benzoyl moiety.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are standard methods for exploring the conformational space of flexible molecules. MM methods use classical physics principles to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and evaluating the energy, a potential energy surface can be mapped.
The piperazine ring typically adopts a stable chair conformation to minimize steric and torsional strain. nih.gov However, boat and twist-boat conformations are also possible and may exist in equilibrium. For 2-substituted piperazines, studies have shown a preference for the substituent to be in an axial position, which can be further stabilized by intramolecular interactions. nih.gov In the case of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine, a structurally related compound, X-ray crystallography confirmed that the piperazine ring adopts a chair conformation. nih.gov
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations, particularly those based on electronic structure theory, provide a more accurate description of a molecule's properties by solving the Schrödinger equation. These methods are invaluable for understanding electronic distribution, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov DFT methods, such as those employing the B3LYP hybrid functional, are effective for optimizing molecular geometries and predicting a range of electronic properties. nih.govresearchgate.net
Key properties derived from DFT studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and susceptibility to electronic excitation. mdpi.com A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding. mdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and hyperconjugation within the molecule, quantifying the stabilization energy associated with these interactions. mdpi.com
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. nih.gov |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |
Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can be compared with experimental data to validate computed structures.
NMR Chemical Shifts: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. The trifluoromethyl (-CF₃) group is a particularly interesting NMR probe due to the high sensitivity of the ¹⁹F nucleus. uni-muenchen.de However, predicting ¹⁹F chemical shifts is challenging due to the high electron density of fluorine. researchgate.net Advanced computational methods, sometimes combined with QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, are used to achieve good agreement with experimental data, qualitatively predicting the correct order and direction of chemical shift changes upon protein binding. uni-muenchen.denih.gov
Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. nih.gov By comparing the computed vibrational spectrum with the experimental one, researchers can confirm the molecular structure and identify characteristic vibrational modes associated with specific functional groups, such as the C=O stretch of the benzoyl group or the N-H vibrations of the piperazine ring.
| Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Comment |
|---|---|---|---|
| Free in Solution | -62.5 | -63.1 | Represents the baseline chemical shift of the -CF₃ group. |
| Bound to Receptor | -61.8 | -62.2 | A downfield shift upon binding is often observed, indicating a change in the local electronic environment. nih.gov |
Molecular Docking and Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. connectjournals.com This method is fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of interaction.
The process involves placing the 3D structure of the ligand, in one of its low-energy conformations, into the active site of a receptor. A scoring function then evaluates the fitness of different poses, estimating the binding energy. researchgate.net For this compound, docking studies would identify key interactions, such as:
Hydrogen Bonds: The carbonyl oxygen of the benzoyl group and the secondary amine of the piperazine ring can act as hydrogen bond acceptors and donors, respectively.
Hydrophobic Interactions: The aromatic rings (benzoyl and trifluoromethylphenyl) can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the receptor's binding pocket.
Molecular docking studies on similar piperazine derivatives have successfully identified crucial amino acid residues involved in binding and have helped rationalize their biological activity. nih.govresearchgate.netrsc.org The results of these simulations provide a structural hypothesis for the molecule's mechanism of action, which can be tested and refined through further experimental work.
| Parameter | Value | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | - | - |
| Key Interactions | - | Asp120 | Hydrogen Bond with Piperazine N-H |
| Tyr350 | π-π Stacking with Benzoyl Ring | ||
| Leu210, Val215 | Hydrophobic Interaction with Trifluoromethyl Group |
Ligand-Protein Docking Simulations (focus on binding modes and interaction types)
Ligand-protein docking is a computational method that predicts the preferred orientation and conformation, or "pose," of a ligand when bound to the active site of a protein. u-strasbg.fr This technique is instrumental in understanding how a molecule like this compound might interact with a specific biological target. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket and using a scoring function to rank them based on their predicted binding affinity. u-strasbg.fr
Docking simulations for this compound would focus on how its distinct chemical moieties orient themselves to maximize favorable interactions with amino acid residues in a target's active site. The predicted binding mode would likely be governed by a combination of factors:
The 2-(trifluoromethyl)benzoyl group : The aromatic ring is a prime candidate for establishing pi-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, can engage in hydrophobic interactions and potentially weak hydrogen bonds or halogen bonds. The carbonyl oxygen acts as a key hydrogen bond acceptor.
The piperazine ring : Typically adopting a stable chair conformation, this ring can participate in hydrogen bonding via its second nitrogen atom (if protonated) and form multiple van der Waals and hydrophobic contacts. researchgate.net
The final output of a docking simulation is a set of binding poses, ranked by score, which provides a static but insightful snapshot of the potential ligand-protein complex. researchgate.net
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Trifluoromethyl (CF3) Group | Hydrophobic; Halogen Bond; Weak H-Bond Acceptor | Leucine, Valine, Alanine, Isoleucine |
| Benzoyl Ring | π-π Stacking; Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |
| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Arginine (Arg) |
| Piperazine Ring | Hydrogen Bond Donor/Acceptor; Hydrophobic | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) |
| Methyl Group | Hydrophobic | Alanine (Ala), Valine (Val), Leucine (Leu) |
Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions
Following the identification of the most probable binding pose from docking simulations, a more detailed analysis of the specific intermolecular forces that stabilize the complex is performed. These non-covalent interactions are the cornerstone of molecular recognition and binding affinity.
Hydrogen Bonding : These are highly directional interactions formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor). nih.govmdpi.com For this compound, the primary hydrogen bond acceptor is the carbonyl oxygen of the benzoyl group. frontiersin.org Depending on its protonation state, the secondary amine in the piperazine ring can act as both a hydrogen bond donor and acceptor. researchgate.net These interactions with polar amino acid residues are critical for anchoring the ligand in the correct orientation within the binding site. frontiersin.org
Pi-Stacking Interactions : These are attractive, non-covalent interactions between aromatic rings. The electron-rich pi system of the benzoyl ring in the ligand can stack against the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan in the protein active site. nih.gov These interactions contribute to the specificity and stability of the binding.
Pharmacophore Modeling and Virtual Screening Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. semanticscholar.org
Derivation of Pharmacophore Models based on Structural Features
A pharmacophore model is an abstract representation of the key steric and electronic features that enable a molecule to interact with a specific target receptor. frontiersin.orgnih.gov Based on the structure of this compound, a pharmacophore model can be derived by identifying its key chemical features. These features are defined by their type and their spatial relationships to one another.
The essential features for a pharmacophore model based on this compound would likely include:
One Hydrogen Bond Acceptor (HBA) : Representing the carbonyl oxygen.
One Aromatic Ring (AR) : Corresponding to the benzoyl ring.
One Hydrophobic (HY) feature : Representing the trifluoromethyl group or the methyl group.
One Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) : Potentially representing the secondary amine of the piperazine ring, which can be protonated at physiological pH.
The precise 3D arrangement of these points creates a virtual template that encapsulates the necessary criteria for molecular recognition at the target's binding site. mdpi.com
| Pharmacophore Feature | Corresponding Chemical Group | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Forms directed hydrogen bonds with donor groups in the protein. |
| Aromatic Ring (AR) | Benzoyl Ring | Participates in π-π stacking and hydrophobic interactions. |
| Hydrophobic (HY) | Trifluoromethyl Group / Methyl Group | Engages in non-polar interactions within hydrophobic pockets. |
| Positive Ionizable / H-Bond Donor | Piperazine Nitrogen | Forms ionic bonds or hydrogen bonds with acceptor groups in the protein. |
Application in Chemical Library Design and Prioritization
Once a validated pharmacophore model is developed, its primary application is in virtual screening. pharmacophorejournal.com This process uses the pharmacophore as a 3D query to rapidly search large databases containing millions of chemical compounds. frontiersin.orgmdpi.com The goal is to identify molecules that possess the same pharmacophoric features in the correct spatial orientation, even if their underlying chemical scaffolds are completely different from the original template molecule.
This technique is highly effective for:
Enriching Hit Lists : Virtual screening filters vast chemical libraries to create a smaller, more manageable subset of compounds that have a higher probability of being active against the target of interest. nih.gov
Scaffold Hopping : It can identify novel chemical series that satisfy the pharmacophoric requirements, moving away from known structural classes and potentially leading to compounds with improved properties, such as better selectivity or fewer off-target effects. nih.gov
Library Design : Pharmacophore models can guide the design of focused combinatorial libraries, ensuring that the synthesized molecules are tailored to interact with the desired target.
The compounds identified through this screening are then prioritized for further computational analysis, such as molecular docking, before being selected for experimental testing. pharmacophorejournal.com
Advanced Computational Techniques
While docking and pharmacophore modeling are powerful for screening and initial binding mode prediction, more rigorous and computationally expensive methods are often employed to obtain more accurate estimates of binding affinity.
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a popular method for estimating the free energy of binding of a ligand to a protein. nih.gov This approach typically involves running a molecular dynamics (MD) simulation of the ligand-protein complex to generate a representative ensemble of conformations. researchgate.net The binding free energy is then calculated by summing the changes in molecular mechanics energies, solvation free energies, and conformational entropy upon ligand binding. nih.govresearchgate.net The solvation energy is split into a polar component, calculated using the Poisson-Boltzmann (PB) model, and a non-polar component, typically estimated from the solvent-accessible surface area (SASA). nih.gov MM/PBSA offers a balance between accuracy and computational cost, making it a valuable tool for re-ranking hits from virtual screening. nih.gov
Free Energy Perturbation (FEP) is considered one of the most accurate and rigorous computational methods for calculating relative binding free energies. nih.govnih.gov FEP simulations are used to predict the change in binding affinity that results from modifying a ligand, for instance, by substituting one functional group for another. The method relies on creating a non-physical, or "alchemical," pathway that gradually transforms one molecule into another over a series of small steps (windows) in a simulation. nih.govarxiv.org By calculating the free energy change for this transformation in both the solvated state and when bound to the protein, the relative binding free energy between the two ligands can be determined with high accuracy. nih.gov While extremely powerful for guiding lead optimization, FEP is computationally intensive and is typically applied to a small number of high-priority compounds. arxiv.org
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. For this compound, QSPR studies are instrumental in predicting various properties without the need for extensive experimental measurements, thereby accelerating the drug discovery and development process. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure.
The development of a robust QSPR model for this compound and its analogs involves a systematic approach. Initially, a dataset of structurally related piperazine derivatives with experimentally determined properties is compiled. Subsequently, a wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological features. Through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that best correlates the molecular descriptors with the property of interest.
The predictive power and reliability of the developed QSPR model are rigorously evaluated through internal and external validation techniques. A statistically significant QSPR model can then be used to predict the properties of novel compounds, including this compound, based solely on their calculated molecular descriptors.
Detailed Research Findings
While specific QSPR studies exclusively focused on this compound are not extensively available in the public domain, research on analogous piperazine-containing compounds provides significant insights. Studies on various series of piperazine derivatives have highlighted key molecular descriptors that influence their physicochemical properties and biological activities. nih.govmdpi.comwu.ac.th
For instance, in a hypothetical QSPR model for a series of benzoylpiperazine analogs, descriptors related to electronic and steric effects are often found to be crucial. The presence of the electron-withdrawing trifluoromethyl group on the benzoyl ring significantly impacts the electronic properties of this compound. This is often captured by descriptors such as the highest occupied molecular orbital (HOMO) energy and the lowest unoccupied molecular orbital (LUMO) energy. mdpi.com
A representative QSPR model for a physicochemical property (e.g., aqueous solubility) of a series of related piperazine derivatives might take the following linear form:
Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + c3*(Descriptor 3) + ...
Where c0, c1, c2, c3 are regression coefficients determined from the statistical analysis.
Illustrative Data Tables
To illustrate the application of QSPR modeling, the following tables present hypothetical data for a series of benzoylpiperazine derivatives, including our compound of interest.
Table 1: Physicochemical Properties and Molecular Descriptors for a Series of Benzoylpiperazine Derivatives
| Compound ID | Experimental Property (e.g., logS) | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., Molar Refractivity) | Descriptor 3 (e.g., Dipole Moment) |
| Analog 1 | -3.5 | 2.8 | 85.2 | 3.1 |
| Analog 2 | -4.1 | 3.5 | 92.7 | 3.8 |
| This compound | -4.5 | 3.9 | 98.5 | 4.2 |
| Analog 3 | -3.2 | 2.5 | 80.1 | 2.9 |
| Analog 4 | -4.8 | 4.2 | 105.3 | 4.5 |
Table 2: Statistical Validation of a Hypothetical QSPR Model
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the property is explained by the model. |
| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, obtained through leave-one-out cross-validation. |
| F-statistic | 120.5 | A high value indicates a statistically significant regression model. |
| Standard Error of Estimate | 0.15 | Represents the average deviation of the predicted values from the experimental values. |
These tables exemplify how a QSPR study would be structured and validated. The molecular descriptors chosen would be those that statistical analysis identifies as having the most significant impact on the property being modeled for a given series of compounds. For this compound, such models would be invaluable for predicting its behavior and guiding the synthesis of new analogs with improved properties. The insights gained from the contour maps of 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further elucidate the structure-property relationships by visualizing the favorable and unfavorable steric and electrostatic interaction regions around the molecule. mdpi.comnih.gov
2 Methyl 1 2 Trifluoromethyl Benzoyl Piperazine As a Versatile Chemical Scaffold and Intermediate
Applications in the Synthesis of Complex Organic Molecules
The inherent structural features of 2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine make it an attractive starting point for the synthesis of a wide array of complex organic molecules. The piperazine (B1678402) ring provides two nitrogen atoms that can be selectively functionalized, serving as key points for molecular elaboration.
The this compound scaffold is an exemplary precursor for generating multi-functionalized molecules. The secondary amine within the piperazine ring is a nucleophilic center, readily available for reactions such as alkylation, acylation, arylation, and sulfonylation. This allows for the systematic introduction of diverse functional groups and pharmacophores, enabling the exploration of vast chemical space.
For instance, in the development of novel therapeutic agents, the free amine of a parent piperazine scaffold is often used as an anchor point to attach various substituents, leading to compounds with a range of biological activities. Structure-activity relationship (SAR) studies frequently leverage this position to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of novel C6-piperazine substituted purine (B94841) steroid-nucleosides has shown that substituents on the piperazine moiety have a significant influence on cytotoxicity against cancer cell lines. Similarly, the development of inhibitors for enzymes like soluble epoxide hydrolase has utilized the piperazine core as a key pharmacophore to enhance drug-like properties such as water solubility. The versatility of the piperazine ring allows it to be incorporated into a wide range of structures, from anticancer agents to antivirals, by modifying the available nitrogen atom.
While the direct integration of this compound into macrocyclic structures is not extensively documented in the literature, the principles of macrocyclization offer a clear path for its potential use. Macrocycles are of great interest in drug discovery due to their ability to address challenging targets like protein-protein interactions. Synthetic strategies for macrocycles often rely on the sequential coupling of building blocks followed by an intramolecular ring-closing reaction.
A bifunctionalized derivative of this compound could serve as a key building block in such a strategy. For example, the free piperazine nitrogen could be functionalized with a chain bearing a terminal alkyne, while another part of the molecule could be modified to include an azide. An intramolecular "click" reaction (azide-alkyne cycloaddition) could then be employed to form the macrocycle. The conformational constraint provided by the 2-methylpiperazine (B152721) core could be advantageous in pre-organizing the linear precursor for efficient cyclization.
Contribution to the Development of Novel Chemical Entity Classes
The unique combination of a chiral amine scaffold and a trifluoromethylated aromatic ring makes this compound a valuable tool in modern drug discovery strategies, contributing to the creation of novel classes of chemical entities.
Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures that retain the biological activity of a parent compound but possess improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. The piperazine ring is a well-established "privileged scaffold" in this context, frequently appearing in diverse classes of bioactive molecules.
In a lead optimization campaign, a fragment like the 2-(trifluoromethyl)benzoyl-piperazine moiety can be systematically replaced with other heterocyclic systems to address specific liabilities. Conversely, this moiety can be introduced into an existing lead series to impart desirable properties. For example, a research program aimed at developing proteasome inhibitors for treating visceral leishmaniasis employed an extensive scaffold-hopping exercise. This involved synthesizing multiple core structures, including some containing piperazine, to improve solubility and other drug-like properties over the initial lead compound. While inactive in that specific series, the use of piperazines demonstrates their importance in such exploratory synthetic efforts to overcome developmental hurdles. The transformation from rigid, polycyclic molecules like morphine to more flexible, synthetically accessible scaffolds like tramadol (B15222) is a classic example of scaffold hopping, where key pharmacophore features are maintained in a novel core structure.
Table 1: Example of Scaffold Hopping and Optimization Data for Proteasome Inhibitors
| Compound/Scaffold | pEC50 (L. donovani) | FaSSIF Solubility (µM) | Mouse Microsomal Clint (mL/min/g) |
| Lead Scaffold | 6.5 | 1 | >10 |
| Scaffold Hop 1 | 6.8 | 32 | 1.9 |
| Scaffold Hop 2 | 6.7 | 104 | 0.9 |
| Scaffold Hop 3 (piperazine) | <5.0 | 120 | 1.8 |
| Optimized Candidate | 6.7 | 104 | 0.9 |
| Data adapted from a study on proteasome inhibitors to illustrate the impact of scaffold hopping on physicochemical and biological properties. Note: The piperazine-containing scaffold in this specific study was inactive (pEC50 <5.0) but improved solubility. |
Modular synthesis involves the assembly of complex molecules from simpler, interchangeable building blocks (modules). This approach is highly efficient for creating chemical libraries for high-throughput screening. The this compound structure is inherently modular. It can be viewed as the coupling of three distinct modules:
The Chiral Core: 2-methylpiperazine.
The Acyl Module: 2-(trifluoromethyl)benzoyl chloride.
The N4-Substituent: A third module that can be added to the remaining free nitrogen.
This modularity allows for the rapid generation of analogues. For example, a library of compounds can be synthesized by reacting a common intermediate, such as 2-methylpiperazine, with a diverse set of benzoyl chlorides, followed by reaction with a diverse set of alkyl or aryl halides. This combinatorial approach enables a systematic investigation of structure-activity relationships. Studies on tyrosinase inhibitors have demonstrated this approach, where various substituted benzoic acids were coupled with different piperazine derivatives to explore their inhibitory potential.
Table 2: Modular Synthesis and Activity of N-Benzoylpiperazine Tyrosinase Inhibitors
| Benzoyl Module (R1) | Piperazine Module (R2) | Tyrosinase Inhibition (IC50, µM) |
| 4-Chlorobenzoyl | 1-Benzylpiperazine | 13.5 |
| 3,4-Dihydroxybenzoyl | 1-Benzylpiperazine | >100 |
| 4-Hydroxybenzoyl | 1-Benzylpiperazine | 10.2 |
| 4-Chlorobenzoyl | 1-Phenylpiperazine | 24.0 |
| 4-Hydroxybenzoyl | 1-Phenylpiperazine | 12.3 |
| Data adapted from a study on tyrosinase inhibitors to illustrate the modular approach to SAR. |
Design Principles for Developing New Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific biological target (e.g., a protein) to study its function in a cellular or in vivo context. The design of high-quality chemical probes is governed by several key principles, including potency, selectivity, and a well-understood mechanism of action. The structural components of this compound are highly relevant to these design principles.
The Trifluoromethyl (CF3) Group: The inclusion of a CF3 group is a powerful strategy in modern drug and probe design. It is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence binding interactions. The CF3 group also increases lipophilicity, which can enhance cell membrane permeability—a critical property for a probe intended for use in living cells. Furthermore, it can block sites of oxidative metabolism, increasing the probe's metabolic stability and ensuring that the observed biological effect is due to the intact molecule.
The Piperazine Core: As a "privileged scaffold," the piperazine moiety is recognized by many biological targets. Its two nitrogen atoms can act as hydrogen bond acceptors, and when protonated at physiological pH, as hydrogen bond donors. This ability to form key interactions often contributes to high-affinity binding. In probe design, the piperazine can serve as a rigid linker connecting a target-binding element (like the trifluoromethylbenzoyl group) to a reporter tag (e.g., a fluorophore or biotin), which is used for detection or purification. Recently, piperazine-fused cyclic disulfides have been developed as high-performance cores for chemical probes that are activated by bioreduction, showcasing the scaffold's utility in creating sophisticated research tools.
Exploiting the Piperazine Flexibility for Conformational Tuning
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is not planar and, like cyclohexane, can adopt several conformations, most notably the low-energy "chair" form and higher-energy "boat" and "twist-boat" forms. The versatile structure of piperazine allows for the development of new bioactive molecules. scilit.com This inherent conformational flexibility is a key attribute that medicinal chemists exploit for "conformational tuning"—the subtle adjustment of a molecule's three-dimensional shape to optimize its interaction with a biological target. scilit.comwisdomlib.org
In this compound, the piperazine ring is substituted at both a nitrogen atom (N1) and a carbon atom (C2).
N1-Acylation: The attachment of the bulky 2-(trifluoromethyl)benzoyl group to one of the nitrogen atoms significantly influences the ring's conformational dynamics. It introduces steric hindrance and electronic effects that can favor certain ring puckering modes over others.
C2-Methylation: The methyl group at the second position further restricts conformational freedom. Studies on similar 2-substituted piperazines have shown that substituents often prefer an axial orientation to minimize steric clashes and potentially engage in favorable intramolecular interactions. nih.gov
This dual substitution allows for fine control over the spatial orientation of the key functional groups. By modifying these substituents, chemists can systematically alter the molecule's shape to fit precisely into a protein's binding pocket, thereby enhancing affinity and specificity. The piperazine scaffold is recognized as a privileged structure in drug discovery precisely because it provides this balance of structural rigidity and tunable flexibility. nih.gov
| Substitution Pattern | Primary Conformational Influence | Impact on Molecular Shape |
|---|---|---|
| N1-Acyl Group | Introduces steric bulk and electronic delocalization, restricting N-inversion. | Flattens the amide bond, influencing the overall pucker of the ring and the orientation of other substituents. |
| C2-Methyl Group | Creates a chiral center and introduces local steric constraints. | Favors conformations that place the methyl group in a pseudo-equatorial or pseudo-axial position to minimize energetic strain. nih.gov |
| Combined N1 and C2 Substitution | Creates a complex energetic landscape with more defined low-energy conformations. | Provides a conformationally pre-organized scaffold, reducing the entropic penalty of binding to a target. |
Leveraging the Trifluoromethyl Group for Lipophilicity and Metabolic Stability Enhancement
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry due to its unique physicochemical properties that can dramatically improve a molecule's drug-like characteristics. nih.govresearchgate.net Its inclusion in the this compound scaffold is a deliberate strategy to enhance both lipophilicity and metabolic stability.
Lipophilicity: The trifluoromethyl group is significantly more lipophilic (fat-soluble) than a hydrogen atom or even a methyl group. nih.govresearchgate.net This property is critical for a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. nih.gov The lipophilicity of a substituent is often quantified by the Hansch π parameter, where a positive value indicates a contribution to lipophilicity. The -CF3 group has a Hansch π value of +0.88, indicating its strong lipophilic nature. nih.gov
| Property | Comparison Group (e.g., -CH3) | Trifluoromethyl Group (-CF3) | Significance in Drug Design |
|---|---|---|---|
| Bond Dissociation Energy | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol nih.gov | High bond energy confers exceptional resistance to metabolic oxidation. nih.gov |
| Lipophilicity (Hansch π) | -CH3: +0.56 | -CF3: +0.88 nih.gov | Increases membrane permeability and can enhance binding affinity through hydrophobic interactions. nih.gov |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing researchgate.net | Alters the acidity/basicity of nearby functional groups and can modify binding interactions. |
| Steric Size (van der Waals radius) | Chlorine: 1.75 Å | Trifluoromethyl: ~2.7 Å (similar to isopropyl) | Can serve as a bioisostere for other groups to probe steric requirements in a binding pocket. nih.gov |
Advanced Applications in Chemical Biology Research (Mechanism-Focused)
Beyond its potential as a lead structure for drug discovery, the this compound scaffold is an excellent starting point for creating sophisticated tools for chemical biology research. Its inherent properties allow for the rational design of probes to investigate complex biological mechanisms at a molecular level.
Development of Mechanistic Probes for Protein-Ligand Interactions
A mechanistic probe is a specialized molecule designed to elucidate the specific details of a protein-ligand interaction, such as identifying the binding site, characterizing the binding pose, or revealing conformational changes in the protein upon binding. The this compound scaffold is well-suited for this purpose for several reasons:
Systematic Modification : The piperazine core can be systematically functionalized at the unsubstituted N4 position. A series of analogs can be synthesized with different substituents to probe the size, polarity, and geometry of a binding pocket.
Conformational Constraint : As discussed, the scaffold's conformational preferences can be tuned. Synthesizing rigidified analogs can help determine the specific three-dimensional structure required for optimal binding.
Spectroscopic Reporting : The trifluoromethyl group can serve as a powerful reporter for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. 19F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for studying protein-ligand interactions without the need for larger, more disruptive labels. Changes in the 19F NMR signal upon binding can provide information about the local environment of the binding site.
Scaffolding for Photoaffinity Labeling and Chemical Genetics Tools
Photoaffinity Labeling: This powerful technique is used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even a living cell. nih.gov It involves incorporating a photoreactive group into the molecule of interest. Upon irradiation with UV light, this group becomes highly reactive and forms a permanent, covalent bond with any nearby molecules—ideally, the target protein. nih.gov
The this compound scaffold is an excellent precursor for creating photoaffinity probes. The trifluoromethylphenyl moiety is structurally related to one of the most effective photoreactive groups: (3-trifluoromethyl)phenyl diazirine. nii.ac.jp A diazirine is a small, three-membered ring that, upon photolysis, generates a highly reactive carbene that can insert into nearby C-H or N-H bonds. nii.ac.jp The trifluoromethyl group helps to stabilize the diazirine precursor and can suppress undesired rearrangements during photolysis. nii.ac.jp The scaffold could be readily modified to incorporate a diazirine on the benzoyl ring, turning it into a high-efficiency photoaffinity labeling tool.
Chemical Genetics: This field uses small molecules to rapidly and conditionally perturb protein function, providing insights analogous to traditional genetic methods (like gene knockout). The this compound scaffold possesses many "drug-like" qualities—such as metabolic stability and membrane permeability—that are also desirable for chemical genetics tools, enabling their use in cellular and in vivo models.
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Aryl Azide | ~260-300 nm | Nitrene | Small size. | Lower wavelength can cause cell damage; nitrene can rearrange to less reactive species. nii.ac.jp |
| Benzophenone | ~350-360 nm | Triplet Ketone | Higher wavelength is less damaging; can be repeatedly excited. nih.gov | Bulky; requires longer irradiation times; can generate reactive oxygen species. nih.gov |
| Trifluoromethylphenyl Diazirine | ~350-370 nm | Carbene | Small size; highly reactive carbene; rapid reaction kinetics; trifluoromethyl group reduces unwanted side reactions. nii.ac.jp | Can be synthetically challenging to install. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Using a base (e.g., triethylamine) to neutralize HCl byproducts during benzoylation .
- Employing dichloromethane (DCM) or acetonitrile as solvents under reflux (e.g., 85°C for 8 hours) .
- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) or crystallization .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl benzoyl group integration at δ 7.6–8.0 ppm for aromatic protons) .
- LCMS/HPLC : Verify molecular ion peaks (e.g., m/z 397.16 for triazole derivatives) and purity (>95%) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous piperazine derivatives .
Q. What preliminary biological screening models are suitable for this compound?
- In Vitro Assays :
- Anticancer activity via MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cell lines) .
- Antimicrobial testing using broth microdilution (MIC determination) .
- Dose Optimization : Start with 1–100 µM concentrations, adjusting based on cytotoxicity profiles .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of action of this compound?
- Protocol :
- Use software like AutoDock Vina to model interactions with targets (e.g., tyrosine kinases or G-protein-coupled receptors) .
- Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Key Findings : Analogous trifluoromethyl-piperazines show high affinity for hydrophobic pockets in kinase domains due to CF₃ group interactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : If anticancer results vary across studies:
- Re-evaluate assay conditions (e.g., cell line genetic drift, serum concentration differences) .
- Perform SAR analysis to identify critical substituents (e.g., trifluoromethyl vs. nitro groups) impacting potency .
- Statistical Tools : Use ANOVA or Bayesian meta-analysis to quantify variability .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Approach :
- Synthesize analogs with modified substituents (e.g., replacing CF₃ with Cl or OCH₃) .
- Compare logP, polar surface area, and binding energies to correlate structural features with activity .
- Example : Fluorine substitution at the benzyl position enhances blood-brain barrier penetration in CNS-targeted derivatives .
Q. What in vivo models are appropriate for pharmacokinetic profiling?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
